2-Cyclopentyl-1,3-thiazole: Structural Architecture and Synthetic Utility
2-Cyclopentyl-1,3-thiazole: Structural Architecture and Synthetic Utility
Abstract
2-Cyclopentyl-1,3-thiazole represents a strategic scaffold in medicinal chemistry and agrochemical development, serving as a lipophilic bioisostere for ortho-substituted pyridines and benzenes. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles. We focus on the causality behind synthetic choices—specifically comparing the regioselectivity of Minisci radical alkylations versus the reliability of Hantzsch cyclization—and detail the compound's utility in modulating LogP and metabolic stability in drug discovery campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The 2-cyclopentyl-1,3-thiazole moiety combines an electron-deficient heteroaromatic ring (thiazole) with a lipophilic, sterically demanding cycloalkyl group. This unique pairing creates a "hydrophobic anchor" often used to fill non-polar pockets in enzyme active sites.
Structural Specifications
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IUPAC Name: 2-Cyclopentyl-1,3-thiazole[1]
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Molecular Formula: C₈H₁₁NS
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Molecular Weight: 153.24 g/mol
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PubChem CID: 16206151
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SMILES: C1CCC(C1)C2=NC=CS2
Predicted Physicochemical Data
Note: Experimental data for the parent compound is limited; values below are computed based on structure-property relationship (SPR) algorithms and analogous derivatives.
| Property | Value (Predicted/Range) | Significance in R&D |
| Boiling Point | 215–225 °C (at 760 mmHg) | High boiling point indicates low volatility; suitable for high-temp reactions. |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderate lipophilicity; ideal for crossing blood-brain barrier (BBB) or cell membranes. |
| Topological Polar Surface Area | ~12.9 Ų | Low TPSA suggests excellent membrane permeability. |
| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Weakly basic; remains uncharged at physiological pH (7.4). |
| Density | ~1.08 g/cm³ | Slightly denser than water due to sulfur atom contribution. |
Synthetic Methodologies
Two primary routes exist for synthesizing 2-cyclopentyl-1,3-thiazole: the classical Hantzsch Thiazole Synthesis (for de novo ring construction) and the Minisci Reaction (for late-stage functionalization).
Method A: Hantzsch Thiazole Synthesis (De Novo Construction)
This is the most reliable method for generating the thiazole core with high regiocontrol. It involves the condensation of a thioamide with an
Mechanism & Rationale
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the
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Precursor: Cyclopentanecarbothioamide is required. It is synthesized by treating cyclopentanecarbonitrile with hydrogen sulfide (or ammonium sulfide) or by thionating cyclopentanecarboxamide with Lawesson’s Reagent.
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Reagent: Chloroacetaldehyde (usually generated in situ or used as a hydrate) provides the C4-C5 fragment.
Protocol: Synthesis from Cyclopentanecarbothioamide
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Thioamide Formation:
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Dissolve cyclopentanecarboxamide (10 mmol) in dry THF.
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Add Lawesson’s Reagent (5.5 mmol) and reflux for 3 hours under
. -
Checkpoint: Monitor TLC for disappearance of amide.
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Workup: Cool, concentrate, and purify via flash chromatography to obtain Cyclopentanecarbothioamide .
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Cyclization:
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Dissolve Cyclopentanecarbothioamide (1.0 eq) in Ethanol (0.5 M).
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Add Chloroacetaldehyde (50% wt in water, 1.2 eq) dropwise.
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Heat to reflux for 4–6 hours.
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Observation: The solution typically turns yellow/orange.
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Workup:
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Cool to RT. Neutralize with saturated
(evolution of ). -
Extract with Ethyl Acetate (3x). Wash organics with brine.
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Dry over
and concentrate. -
Purification: Distillation or column chromatography (Hexane/EtOAc gradient).
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Method B: Minisci Radical Alkylation (Late-Stage Functionalization)
This method allows for the direct attachment of the cyclopentyl group to an existing thiazole ring. It is faster but often suffers from lower regioselectivity (C2 vs C5).
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Reagents: Thiazole, Cyclopentanecarboxylic acid, Silver nitrate (
), Ammonium persulfate ( ). -
Mechanism: Oxidative decarboxylation of the carboxylic acid generates a nucleophilic cyclopentyl radical, which attacks the protonated thiazole ring (most electron-deficient position).
Caption: Comparison of Hantzsch cyclization (Route A) and Minisci radical alkylation (Route B) for synthesis.
Reactivity Profile & Structural Analysis
Aromaticity and Electrophilic Substitution
The thiazole ring is aromatic but
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C2 Position: Blocked by the cyclopentyl group.
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C5 Position: The most reactive site for Electrophilic Aromatic Substitution (EAS) due to sulfur's activation. Halogenation (e.g.,
) or nitration will occur preferentially here. -
C4 Position: Least reactive towards electrophiles.
C-H Activation (Lithiation)
The C5 proton is relatively acidic compared to benzene.
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Protocol: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF will selectively deprotonate the C5 position.
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Application: The resulting lithiated species can be trapped with electrophiles (aldehydes, halides,
) to create 2,5-disubstituted thiazoles.
Metabolic Stability (Medicinal Chemistry Context)
In drug design, the 2-cyclopentyl group serves two functions:
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Steric Shielding: It protects the N3 nitrogen from coordination with metalloenzymes (unless desired).
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Metabolic Soft Spot: The cyclopentyl ring itself is susceptible to Cytochrome P450-mediated oxidation (hydroxylation), typically at the C3' or C4' positions of the cyclopentyl ring. This must be monitored during lead optimization.
Medicinal Chemistry Applications
The 2-cyclopentyl-1,3-thiazole scaffold is a privileged structure in fragment-based drug discovery (FBDD).
Bioisosterism
It acts as a non-classical bioisostere for:
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Ortho-substituted Pyridines: The thiazole nitrogen mimics the pyridine nitrogen, while the sulfur mimics the steric bulk of a vinyl group.
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Isobutyl/Neopentyl groups: The cyclopentyl group provides a rigidified hydrophobic volume, reducing the entropic penalty of binding compared to flexible alkyl chains.
Case Study: LogP Modulation
Replacing a 2-phenyl group with a 2-cyclopentyl group typically:
-
Increases
character (Fsp3), improving solubility. -
Maintains lipophilicity (LogP) while removing a "flat" aromatic ring, which can improve selectivity and reduce non-specific binding.
Safety & Handling (SDS Highlights)
While specific toxicological data for the parent compound is sparse, it should be handled as a standard functionalized thiazole.
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Hazards:
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Skin/Eye Irritant: Thiazoles are known sensitizers.
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Acute Toxicity: Harmful if swallowed (Category 4).
-
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Storage: Store under inert atmosphere (
or Ar) at 2–8°C. Thiazoles can darken upon oxidation/exposure to light. -
Incompatibility: Strong oxidizing agents, strong acids.
References
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Hantzsch Thiazole Synthesis Mechanism & Protocols
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BenchChem Application Notes. "Protocols for the Hantzsch Thiazole Synthesis." Link
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Minisci Reaction on Azoles
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Lee, A. L., et al. "Direct C–H functionalisation of azoles via Minisci reactions." Organic & Biomolecular Chemistry, 2024. Link
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Thiazole Medicinal Chemistry
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Mishra, C. B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry, 2020. Link
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Chemical Properties & Identifiers
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PubChem Compound Summary for CID 16206151. Link
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Radical Alkylation Selectivity
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Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun., 2011. Link
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